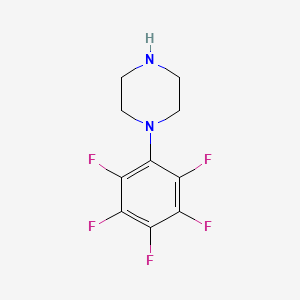

1-(2,3,4,5,6-Pentafluorophenyl)piperazine

Description

Significance of the Piperazine (B1678402) Heterocyclic Scaffold in Chemical Synthesis and Biological Systems

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in the realms of chemical synthesis and medicinal chemistry. mdpi.comjocpr.com Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The piperazine scaffold is often considered a "privileged" structure in drug discovery, as it is found in a multitude of clinically approved drugs across various therapeutic areas. jocpr.com

The two nitrogen atoms of the piperazine ring provide sites for facile chemical modification, allowing for the introduction of diverse substituents to modulate properties such as solubility, basicity, and receptor binding affinity. This synthetic tractability makes piperazine an ideal linker or core scaffold for constructing complex molecules. mdpi.com In biological systems, the piperazine moiety can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Its ability to form hydrogen bonds and engage in various intermolecular interactions contributes to its frequent role in ligand-receptor binding. mdpi.com

Table 1: Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Oncology | Kinase inhibitors |

| Central Nervous System | Antipsychotics, Antidepressants |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals |

Strategic Importance of Perfluorinated Aromatic Moieties in Molecular Design

The incorporation of perfluorinated aromatic moieties, such as the pentafluorophenyl group, into molecular structures is a strategic approach employed to impart unique and often advantageous properties. The replacement of hydrogen atoms with fluorine atoms on an aromatic ring dramatically alters its electronic and steric characteristics.

From an electronic standpoint, the highly electronegative fluorine atoms create a strong electron-withdrawing effect, leading to a polarized carbon-fluorine bond and a significant quadrupole moment on the aromatic ring. This electron deficiency can influence intermolecular interactions, such as π-stacking, and can alter the acidity or basicity of nearby functional groups.

Furthermore, the introduction of multiple fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action for drug candidates. The increased lipophilicity associated with fluorination can also enhance membrane permeability. In materials science, the unique properties of perfluorinated compounds are harnessed to create materials with high thermal stability, chemical resistance, and specific optical and electronic properties. rsc.orgutwente.nl

Current Research Landscape and Future Directions for 1-(2,3,4,5,6-Pentafluorophenyl)piperazine Derivatives

The synthesis of this compound itself can be achieved through nucleophilic aromatic substitution, where piperazine displaces a fluorine atom on hexafluorobenzene (B1203771). This reaction provides a direct route to the core scaffold, which can then be further functionalized at the second nitrogen atom of the piperazine ring.

Current research on derivatives of this compound is primarily focused on two key areas: medicinal chemistry and materials science.

In Medicinal Chemistry:

Researchers are actively exploring the synthesis of novel derivatives of this compound as potential therapeutic agents. The general strategy involves attaching various pharmacophores to the piperazine nitrogen to target specific biological receptors or enzymes. The pentafluorophenyl group is often retained to enhance metabolic stability and modulate binding affinity.

For instance, arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors, making them attractive candidates for the development of new treatments for central nervous system disorders. mdpi.com The unique electronic properties of the pentafluorophenyl ring can influence the binding of these derivatives to their targets, potentially leading to improved selectivity and efficacy.

Table 2: Potential Applications of this compound Derivatives in Medicinal Chemistry

| Potential Therapeutic Area | Rationale for Investigation |

|---|---|

| Oncology | Development of novel kinase inhibitors with improved metabolic stability. |

| CNS Disorders | Design of selective serotonin and dopamine receptor modulators. |

In Materials Science:

The combination of the rigid aromatic unit and the flexible piperazine linker in this compound makes its derivatives interesting building blocks for the creation of advanced materials. The pentafluorophenyl group can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which can be exploited in the design of self-assembling systems and crystal engineering.

Furthermore, these derivatives can be incorporated into polymers to create materials with tailored properties. For example, polymers containing pentafluorophenyl groups can exhibit high thermal stability and unique optical properties. rsc.orgutwente.nl The piperazine moiety can provide a point of cross-linking or further functionalization within the polymer structure.

Future research in this area is likely to focus on the development of new synthetic methodologies to create a wider diversity of this compound derivatives. High-throughput screening of these compounds against various biological targets will be crucial for identifying new lead compounds for drug discovery. In materials science, a deeper understanding of the structure-property relationships of polymers and supramolecular assemblies derived from this scaffold will pave the way for the design of novel functional materials with applications in electronics, sensing, and catalysis. The continued exploration of this unique chemical entity holds significant promise for advancements in both human health and materials technology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5N2/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17/h16H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHIQLUASOVALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Applications of 1 2,3,4,5,6 Pentafluorophenyl Piperazine

Direct Synthesis of 1-(2,3,4,5,6-Pentafluorophenyl)piperazine

The primary route for the synthesis of this compound relies on the direct reaction between a pentafluorinated aromatic precursor and piperazine (B1678402).

Nucleophilic Aromatic Substitution (SNAr) Approaches for Pentafluorophenylation of Piperazine

The synthesis of this compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the high electrophilicity of the hexafluorobenzene (B1203771) ring. The strong inductive effect of the six highly electronegative fluorine atoms renders the aromatic carbon atoms susceptible to attack by nucleophiles. nih.govyoutube.com In this reaction, one of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking a carbon atom on the hexafluorobenzene ring.

This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine atoms. youtube.com The reaction proceeds by the subsequent elimination of a fluoride (B91410) ion, restoring the aromaticity of the ring and yielding the monosubstituted product. nih.gov Due to the electronic properties of the pentafluorophenyl group, the substitution typically occurs with high regioselectivity, leading primarily to the desired this compound. nih.govresearchgate.net

Optimized Reaction Conditions and Yield Enhancements

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. A key challenge is preventing disubstitution, where both nitrogen atoms of the piperazine react to form 1,4-bis(pentafluorophenyl)piperazine.

To favor monosubstitution, a significant excess of piperazine is typically employed. mdpi.com This stoichiometric control ensures that a molecule of hexafluorobenzene is more likely to encounter an unreacted piperazine molecule than the already formed monosubstituted product. The reaction is generally performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the intermediates. A mild base, like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is often added to neutralize the hydrogen fluoride generated during the reaction. nih.govresearchgate.net

Table 1: Optimized Reaction Conditions for Monopentafluorophenylation of Piperazine

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant Ratio | Large excess of piperazine (e.g., 5-10 equivalents) | Minimizes the formation of the 1,4-disubstituted byproduct. mdpi.com |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMSO) | Facilitates the SNAr mechanism by stabilizing charged intermediates. nih.gov |

| Base | Mild inorganic base (e.g., K2CO3, Na2CO3) | Neutralizes the HF byproduct without promoting side reactions. researchgate.net |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | Provides sufficient activation energy for the substitution reaction. nih.gov |

Utilisation as a Key Intermediate in the Synthesis of Novel Organic Scaffolds

Once synthesized, this compound becomes a valuable intermediate due to the presence of a reactive secondary amine (-NH) group, which allows for extensive functionalization.

Derivatization of the Piperazine Nitrogen Atom

The secondary amine of the piperazine moiety is a versatile functional handle for a wide array of chemical transformations. Standard organic reactions can be employed to introduce new substituents, leading to a diverse range of derivatives. These reactions include:

N-Alkylation: Reaction with various alkyl halides or sulfonates in the presence of a base to introduce alkyl chains. nih.gov

N-Acylation: Treatment with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide linkages. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to introduce substituted alkyl groups. nih.gov

These derivatization strategies are fundamental for modifying the molecule's properties and for building more complex structures. jocpr.comjocpr.com

Table 2: Common Derivatization Reactions

| Reaction Type | Reagent Class | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | -R (Alkyl) |

| N-Acylation | Acid Chlorides (RCOCl) | -C(O)R (Amide) |

| N-Sulfonylation | Sulfonyl Chlorides (RSO2Cl) | -SO2R (Sulfonamide) |

| Reductive Amination | Aldehydes/Ketones (RCHO/RCOR') | -CH2R / -CHR'R |

Preparation of Substituted Piperazine Analogues with Diverse Aromatic Moieties

Beyond simple alkyl and acyl groups, the secondary nitrogen can be used to introduce additional, diverse aromatic and heteroaromatic systems. This creates asymmetrical 1,4-disubstituted piperazines, which are common scaffolds in various fields of chemical research. researchgate.net The synthesis of these analogues can be achieved through several modern cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of the piperazine's N-H bond with a wide range of aryl halides and triflates. nih.gov Alternatively, if the target aromatic moiety is sufficiently electron-deficient (e.g., a pyridine (B92270) or pyrimidine (B1678525) ring), a second SNAr reaction can be employed to forge the new C-N bond. nih.gov

Application in Multicomponent Reaction (MCR) Strategies for Complex Molecule Construction

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools for efficient molecule construction. nih.govresearchgate.net this compound is an ideal substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions, where it serves as the secondary amine component. nih.govmdpi.com

In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react in a one-pot process. When 1-(pentafluorophenyl)piperazine is used as the amine, it first condenses with the aldehyde to form an iminium ion. This intermediate is then attacked by the isocyanide and the carboxylate anion, leading to a complex α-acylamino amide product that incorporates the pentafluorophenylpiperazine scaffold. nih.govmdpi.com This strategy allows for the rapid generation of diverse libraries of complex molecules from simple starting materials, highlighting the utility of this compound as a key building block in diversity-oriented synthesis. nih.gov

Asymmetric Synthesis Routes for Enantiopure Piperazine Derivatives

The synthesis of single-enantiomer piperazine derivatives is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Methodologies to achieve this enantiopurity typically fall into categories such as chiral pool synthesis, chiral resolution, and, most directly, asymmetric synthesis. Asymmetric synthesis aims to create a new chiral center in a molecule with a preference for one enantiomer over the other.

While a considerable body of research exists on the asymmetric synthesis of piperazine derivatives in general, the direct application of these methods to this compound is not extensively reported. The electron-withdrawing nature of the pentafluorophenyl group can influence the reactivity of the piperazine nitrogens, potentially requiring tailored reaction conditions.

Conceptual Approaches for Asymmetric Synthesis:

Without specific published examples, we can outline potential strategies for the asymmetric synthesis of derivatives of this compound based on established methodologies for other piperazine systems.

Use of Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the secondary amine of the piperazine ring. This chiral auxiliary would then direct the stereochemical outcome of a subsequent reaction, such as alkylation at the carbon adjacent to the nitrogen. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiopure product.

Catalytic Enantioselective Synthesis: This approach would involve the reaction of a derivative of this compound with a prochiral substrate in the presence of a chiral catalyst. For instance, a catalytically generated chiral enolate could react with an electrophile, or the piperazine itself could act as a nucleophile in a catalyst-controlled addition to a prochiral electrophile.

Diastereoselective Reactions: If this compound is reacted with an enantiopure chiral reagent, the resulting product would be a mixture of diastereomers. These diastereomers, having different physical properties, could then be separated by standard techniques like chromatography or crystallization.

Detailed Research Findings and Data:

A thorough review of available scientific databases did not yield specific experimental data, such as reaction schemes, yields, and enantiomeric or diastereomeric excesses, for the asymmetric synthesis of derivatives directly from this compound. The development of such specific routes remains a specialized area of research that may be proprietary or not yet published in publicly accessible literature.

To provide detailed research findings and data tables as requested, specific studies detailing the following would be required:

The reaction of this compound with a specific chiral electrophile or in a reaction mediated by a defined chiral catalyst.

Characterization of the resulting chiral products.

Quantitative data on the stereochemical outcome of the reaction (e.g., enantiomeric excess (% ee) or diastereomeric ratio (d.r.)).

Without such specific examples, a detailed and scientifically accurate account of established asymmetric synthesis routes for enantiopure derivatives of this particular compound cannot be provided at this time. The field of asymmetric synthesis is continually evolving, and future research may well address this specific synthetic challenge.

Spectroscopic Characterization Techniques in the Research of 1 2,3,4,5,6 Pentafluorophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-(2,3,4,5,6-Pentafluorophenyl)piperazine. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is characterized by signals originating from the protons on the piperazine (B1678402) ring. Due to the asymmetrical substitution—an electron-withdrawing pentafluorophenyl group on one nitrogen and a hydrogen on the other—the methylene (B1212753) protons of the piperazine ring are not chemically equivalent. nih.govresearchgate.net This results in distinct signals for the protons adjacent to the substituted nitrogen (N-Ar) and those adjacent to the secondary amine (N-H).

The protons on the carbons next to the pentafluorophenyl group are expected to appear at a lower field (higher ppm) compared to those next to the NH group, owing to the deshielding effect of the aromatic ring. Typically, piperazine protons resonate in the 2.8–3.2 ppm range. scispace.com The spectrum would likely show two multiplets corresponding to these two groups of methylene protons. Additionally, a broader signal corresponding to the N-H proton is expected; its chemical shift is highly dependent on solvent and concentration. dergipark.org.tr

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data are typical ranges based on analogous structures.

| Protons | Expected Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Piperazine -CH₂- (adjacent to N-Ar) | ~3.1 - 3.4 | Multiplet (m) |

| Piperazine -CH₂- (adjacent to NH) | ~2.9 - 3.2 | Multiplet (m) |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the piperazine and the pentafluorophenyl carbons.

The two pairs of carbon atoms in the piperazine ring (C2/C6 and C3/C5) are chemically non-equivalent and are expected to produce two separate signals, typically in the 45-55 ppm region. scispace.comdergipark.org.tr The carbons of the pentafluorophenyl ring are more complex. Their signals are split into multiplets due to strong one-bond and multi-bond coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF). These C-F couplings, combined with a lack of Nuclear Overhauser Effect (NOE) enhancement from protons, can result in signals that are broad and have very low intensity, sometimes making them difficult to detect in a standard ¹³C spectrum. reddit.com Four distinct signals are expected for the aromatic carbons: one for the ipso-carbon attached to the piperazine nitrogen, and three others for the ortho, meta, and para carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data are typical ranges based on analogous structures.

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Piperazine C2/C6 | ~50 - 55 | Adjacent to N-Ar |

| Piperazine C3/C5 | ~45 - 50 | Adjacent to NH |

| Aromatic C-N (ipso) | ~130 - 140 | Complex splitting due to C-F coupling |

¹⁹F NMR is a highly sensitive technique crucial for characterizing the pentafluorophenyl group. The spectrum is expected to show three distinct signals corresponding to the three different chemical environments of the fluorine atoms: ortho, meta, and para to the piperazine substituent.

The expected integration ratio of these signals is 2:1:2 (ortho:para:meta). Each signal will appear as a multiplet due to spin-spin coupling between the different fluorine nuclei. The chemical shifts in ¹⁹F NMR are sensitive to the electronic nature of the substituent on the ring. psu.edu For a pentafluorophenyl group attached to a nitrogen atom, the ortho fluorines are typically the most deshielded.

Table 3: Expected ¹⁹F NMR Chemical Shifts for this compound Note: Data are typical ranges based on analogous structures, referenced to CFCl₃.

| Fluorine Atom | Expected Chemical Shift (δ) in ppm | Integration Ratio | Multiplicity |

|---|---|---|---|

| ortho-F (F2, F6) | -140 to -160 | 2 | Multiplet |

| para-F (F4) | -150 to -165 | 1 | Multiplet |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and probe the molecule's vibrational modes.

The FT-IR spectrum of this compound displays absorption bands characteristic of its structural components. Key expected absorptions include:

N-H Stretch: A moderate absorption band from the secondary amine of the piperazine ring, typically appearing in the 3200-3400 cm⁻¹ region. scispace.comdergipark.org.tr

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the piperazine ring are expected in the 2800-3000 cm⁻¹ range. scispace.com

Aromatic C=C Stretch: Bands corresponding to the stretching of the carbon-carbon bonds in the aromatic ring, typically found around 1500-1650 cm⁻¹.

C-N Stretch: Vibrations from the carbon-nitrogen bonds of the piperazine ring, usually located in the 1100-1300 cm⁻¹ region. niscpr.res.in

C-F Stretch: Very strong and characteristic absorption bands for the carbon-fluorine bonds of the perfluorinated ring are a dominant feature, typically appearing in the 1000-1300 cm⁻¹ range.

Table 4: Prominent FT-IR Vibrational Bands for this compound Note: Data are typical ranges based on analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Aromatic C=C Stretch | 1500 - 1650 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C-F and N-H give strong signals in IR, non-polar and symmetric bonds often produce more intense signals in Raman spectra.

Table 5: Prominent FT-Raman Vibrational Bands for this compound Note: Data are typical ranges based on analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| Aromatic Ring Stretch | 1500 - 1650 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| 1-(m-(trifluoromethyl)phenyl)piperazine |

| 1-(4-chlorophenyl) piperazine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the nature of its chromophores.

In the case of aromatic compounds like this compound, the electronic transitions are typically associated with the π-electrons of the aromatic ring. The introduction of the highly electronegative fluorine atoms in the pentafluorophenyl group can significantly influence the energy of these transitions. mdpi.com These fluorine atoms exert a strong electron-withdrawing effect, which can alter the electron density across the molecule and impact the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.com

Studies on related substituted aromatic compounds have shown that such substitutions can lead to shifts in the absorption maxima (λmax). researchgate.net For instance, the introduction of a pentafluorophenyl group can cause a red-shift (a shift to longer wavelengths) in the absorption bands due to a metal-to-ligand charge transfer in certain complexes. mdpi.com

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the general principles of UV-Vis spectroscopy suggest that its spectrum would be characterized by absorptions corresponding to π → π* transitions within the pentafluorophenyl ring. The exact λmax and molar absorptivity (ε) values would provide empirical evidence of the electronic environment of the molecule.

Table 1: Illustrative UV-Vis Absorption Data for Aromatic Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Benzene | 254 | 204 | π → π |

| Phenylpiperazine | ~240, ~285 | - | π → π |

| This compound | Expected in the 250-300 nm range | - | π → π* |

Note: The data for this compound is an educated estimation based on the behavior of similar compounds and is included for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+•). chemguide.co.uk This ion, along with fragment ions produced by its decomposition, are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. chemguide.co.uk

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) technique would allow for the determination of the exact mass, confirming the elemental composition. nih.gov

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways of piperazine analogues are influenced by the substituents on the piperazine and phenyl rings. xml-journal.net In piperazine derivatives, cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the phenyl ring are common fragmentation pathways. xml-journal.net

For phenylpiperazines, common fragment ions are observed at m/z 119, 70, and 56. xml-journal.net The fragmentation of this compound would likely involve the following key steps:

Formation of the Molecular Ion: The initial ionization of the molecule.

Cleavage of the Piperazine Ring: This can lead to the formation of various smaller charged fragments.

Loss of the Piperazine Moiety: Cleavage of the bond between the pentafluorophenyl ring and the piperazine nitrogen could lead to a fragment corresponding to the pentafluorophenyl group or a related ion.

The presence of five fluorine atoms on the phenyl ring would significantly influence the mass of the fragments containing this group. nih.gov The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of carbon and other elements.

Table 2: Predicted Significant Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 252 | [C₁₀H₉F₅N₂]⁺ | Molecular Ion (M⁺) |

| 167 | [C₆F₅]⁺ | Cleavage of the C-N bond between the rings |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Common fragment in phenylpiperazines |

Note: The proposed fragments are based on general fragmentation patterns of similar compounds and are for illustrative purposes. Actual fragmentation may vary.

Advanced Computational and Theoretical Investigations of 1 2,3,4,5,6 Pentafluorophenyl Piperazine

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

DFT has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy. For 1-(2,3,4,5,6-Pentafluorophenyl)piperazine, DFT calculations offer insights into its optimized geometry, electronic orbitals, charge distribution, and spectroscopic characteristics.

The conformational landscape of piperazine (B1678402) and its derivatives is crucial to their biological activity and chemical reactivity. nih.gov For this compound, the piperazine ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered heterocyclic system. scispace.com Computational studies on similar N-substituted piperazines have shown that the substituent on the nitrogen atom can exist in either an axial or equatorial position. nih.gov

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the pentafluorophenyl ring and the piperazine ring to identify the most stable conformer. In analogous compounds like 1-(4-Fluorophenyl)piperazine, the most stable conformation is found when the phenyl ring is not perfectly coplanar with the piperazine ring, suggesting a balance between steric hindrance and electronic effects. researchgate.net For this compound, the bulky and electron-withdrawing nature of the pentafluorophenyl group is expected to significantly influence the preferred conformation.

Interactive Data Table: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine) | 1.46 | ||

| C-C (piperazine) | 1.54 | ||

| N-C (phenyl) | 1.42 | ||

| C-F | 1.35 | ||

| C-N-C (piperazine) | 110.5 | ||

| C-C-N (piperazine) | 110.0 | ||

| C-N-C (phenyl-piperazine) | 120.0 | ||

| Phenyl-Piperazine | 45.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. uobasrah.edu.iq The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, particularly the nitrogen atom not attached to the pentafluorophenyl group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pentafluorophenyl ring due to the strong electron-withdrawing effect of the five fluorine atoms.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. uobasrah.edu.iq The presence of the pentafluorophenyl group is expected to lower the LUMO energy significantly, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenylpiperazine.

Interactive Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the piperazine ring that is not bonded to the pentafluorophenyl group, indicating its high susceptibility to electrophilic attack. The hydrogen atoms of the piperazine ring and the pentafluorophenyl ring will exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The fluorine atoms will also contribute to the positive potential on the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular interactions that stabilize a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies.

DFT calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. scispace.com These theoretical predictions can aid in the interpretation of experimental spectra and provide further validation of the calculated molecular structure. nih.gov

The calculated ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing nature of the pentafluorophenyl group. The protons and carbons of the piperazine ring are expected to be deshielded, resulting in downfield shifts compared to unsubstituted piperazine. The ¹⁹F NMR chemical shifts would be characteristic of the pentafluorophenyl group.

Theoretical vibrational frequency calculations can help in the assignment of the characteristic vibrational modes observed in the infrared (IR) and Raman spectra of the molecule. researchgate.net Key vibrational modes would include the N-H stretching of the piperazine ring, C-H stretching of the piperazine and phenyl rings, C-N stretching, and the characteristic vibrations of the C-F bonds.

For this compound, the calculated chemical hardness would provide an indication of its resistance to changes in its electron distribution. The chemical potential would relate to its tendency to exchange electrons with its surroundings, and the electrophilicity index would quantify its ability to accept electrons.

Interactive Data Table: Global Chemical Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.63 |

| Chemical Potential (μ) | -3.88 |

| Electrophilicity Index (ω) | 2.86 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding ligand-target interactions.

Prediction of Binding Modes and Affinities with Receptor Proteins

While specific docking studies on this compound are not readily found, research on similar arylpiperazine derivatives demonstrates their interaction with a variety of receptors, including serotonin (B10506) and dopamine (B1211576) receptors, as well as other G-protein coupled receptors (GPCRs). For the pentafluorophenyl derivative, docking simulations would predict how the molecule fits into the binding pocket of a target protein. The highly electronegative fluorine atoms on the phenyl ring would be expected to significantly influence its binding orientation and affinity through electrostatic and hydrophobic interactions. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. For instance, studies on related compounds have explored their affinities for targets like the D2, 5-HT1A, and 5-HT2A receptors.

| Receptor Target (Example) | Predicted Interaction Type | Potential Significance |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT7) | Pi-pi stacking, hydrogen bonding, hydrophobic interactions | Antidepressant, anxiolytic, antipsychotic activities |

| Dopamine Receptors (e.g., D2) | Hydrophobic interactions, hydrogen bonding | Antipsychotic, neurological disorder treatments |

| Sigma Receptors (σ1, σ2) | Hydrophobic and electrostatic interactions | Anticancer, neuroprotective applications |

This table is illustrative, based on studies of analogous arylpiperazine compounds, as specific data for this compound is not available.

Analysis of Interacting Residues and Binding Site Characteristics

A crucial aspect of molecular docking is identifying the specific amino acid residues within the receptor's binding site that interact with the ligand. Analysis of these interactions reveals the molecular basis of binding. For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The pentafluorophenyl ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Halogen Bonding: The fluorine atoms could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the ligand's affinity and selectivity for the target.

Applications in Virtual Screening for Potential Biological Targets

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While specific virtual screening campaigns using this compound as a query are not documented, this compound could be included in libraries screened against various targets. Its unique electronic properties, conferred by the pentafluorophenyl group, make it an interesting candidate for identifying novel biological targets. The process would involve docking the compound against a panel of known protein structures to predict potential binding partners, thereby suggesting new therapeutic indications.

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling is another key computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

Ligand-Based Pharmacophore Model Generation for Active Analogues

In the absence of a known receptor structure, ligand-based pharmacophore models can be generated from a set of known active molecules. Although no such models have been specifically developed from analogues of this compound, the methodology would involve aligning a series of structurally related active compounds to identify common chemical features. The resulting pharmacophore model represents a 3D hypothesis of the necessary features for bioactivity and can be used to design new, potentially more potent, molecules.

| Pharmacophore Feature | Potential Role in Binding |

| Aromatic Ring (AR) | Pi-pi stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Interaction with donor groups in the receptor |

| Hydrogen Bond Donor (HBD) | Interaction with acceptor groups in the receptor |

| Hydrophobic Group (HY) | Van der Waals interactions with nonpolar pockets |

| Positive Ionizable (PI) | Electrostatic interactions with negatively charged residues |

This table represents common pharmacophoric features found in models of related bioactive molecules.

Validation of Pharmacophore Models and Feature Characterization

A generated pharmacophore model must be validated to ensure its predictive power. Validation is typically performed by screening a database containing known active and inactive compounds (decoys). A good model will successfully identify the active molecules while rejecting the inactive ones. Statistical metrics such as the Güner-Henry (GH) score and enrichment factor (EF) are used to quantify the model's quality. Once validated, the pharmacophoric features are characterized by their type and spatial relationships, providing a blueprint for the design of new lead compounds for drug discovery.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov These simulations are crucial for a deeper understanding of the binding process and for refining lead compounds.

MD simulations can be employed to study the conformational flexibility of both the ligand and the protein upon binding. For this compound derivatives, these simulations can reveal how the pentafluorophenyl ring orients itself within the binding pocket to maximize favorable interactions. The simulations can also show how the piperazine ring adopts different chair or boat conformations to accommodate the steric and electronic environment of the active site.

The stability of the ligand-protein complex is a critical factor in determining the ligand's potency and residence time. MD simulations can assess this stability by monitoring key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in these values. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can provide insights into the key residues responsible for maintaining the stability of the complex.

Table 2: Representative Data from a Hypothetical MD Simulation of a this compound Derivative Bound to a Target Protein

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 2 |

| 20 | 1.30 | 1.55 | 3 |

| 30 | 1.28 | 1.60 | 2 |

| 40 | 1.35 | 1.58 | 3 |

| 50 | 1.32 | 1.62 | 2 |

This is a hypothetical data table for illustrative purposes.

Understanding the pathway a ligand takes to enter and bind to the active site of a protein can provide valuable information for drug design. MD simulations, particularly enhanced sampling techniques, can be used to explore these binding and unbinding events. By simulating the trajectory of a this compound derivative as it approaches and enters the binding pocket, researchers can identify key intermediate states and the energetic barriers between them.

This information can be used to design ligands with improved binding kinetics. For example, if a particular conformational change in a protein loop is required for the ligand to enter the active site, the ligand could be modified to promote this change. Similarly, understanding the unbinding pathway can help in designing ligands with longer residence times, which can lead to a more sustained therapeutic effect. The insights gained from these simulations are instrumental in the rational design of more effective and specific therapeutic agents based on the this compound scaffold.

Investigation of Biological Activities of 1 2,3,4,5,6 Pentafluorophenyl Piperazine Derivatives in Vitro and Mechanistic Perspectives

Anticancer Research

Derivatives of 1-(2,3,4,5,6-pentafluorophenyl)piperazine have shown promise as anticancer agents, with studies focusing on their cytotoxic effects against various cancer cell lines and their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

The National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60) is a crucial tool for identifying and characterizing novel anticancer compounds. nih.govrevvity.com This screen assesses the cytotoxic and/or growth-inhibitory effects of a substance against a diverse set of human cancer cell lines, representing nine different types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. revvity.com

A series of aminated quinolinequinones linked to piperazine (B1678402) analogs were synthesized and evaluated against the full NCI-60 panel. nih.govresearchgate.net One of the most potent compounds, designated as QQ1, demonstrated significant cytotoxic activity against ACHN renal carcinoma cells, with an IC50 value of 1.55 µM. nih.govnih.gov Further studies on various cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers, have also demonstrated the significant cell growth inhibitory activity of piperazine derivatives. researchgate.net For instance, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative activity against MCF-7 breast cancer cells. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| QQ1 | ACHN (Renal) | 1.55 | nih.govnih.gov |

| Compound 5 | MCF-7 (Breast) | - | nih.gov |

| Compound 7 | MCF-7 (Breast) | - | nih.gov |

| Phthalazine derivative 3e | MCF-7 (Breast) | 0.06 | semanticscholar.org |

| Phthalazine derivative 4b | HepG2 (Liver) | 0.08 | semanticscholar.org |

| Purine analog 19 | Huh7 (Liver) | < 5 | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling and are often dysregulated in cancer. The FMS-like tyrosine kinase 3 (FLT3) is an RTK that, when mutated, becomes a key driver in the development and progression of acute myeloid leukemia (AML). nih.govnih.govmdpi.com Consequently, FLT3 has emerged as a significant target for anticancer therapies. nih.govercongressi.it

Research has focused on developing piperazine-containing compounds as potent and selective FLT3 inhibitors. For example, a novel diketopiperazine derivative, compound 5-3, was designed based on the structure of plinabulin and demonstrated potent and selective inhibition of the growth of FLT3-ITD mutant leukemia cells. nih.govresearchgate.net This compound was found to suppress the phosphorylation of downstream signaling molecules of FLT3, including STAT5, Erk, and Akt. nih.govresearchgate.net Similarly, a series of imidazo[1,2-b]pyridazines were identified as highly potent FLT3 inhibitors, with one compound showing nanomolar inhibitory activity against both FLT3-ITD and the D835Y mutant. nih.gov

Beyond well-established targets like RTKs, research into this compound derivatives has uncovered novel mechanisms by which these compounds can disrupt cancer cell proliferation.

One study on piperazine-linked quinolinequinones revealed that the hit compound, QQ1, could inhibit the proliferation of ACHN renal cancer cells by inducing oxidative stress and causing cell cycle arrest. nih.govnih.gov Molecular docking simulations suggested a potential interaction with the cell division cycle 25A (CDC25A) phosphatase, which is a key regulator of the cell cycle. nih.gov

Another area of investigation involves purine nucleobase analogs containing a piperazine moiety. nih.gov Certain 6-substituted piperazine/phenyl-9-cyclopentyl containing purine analogs have been shown to be potent anticancer agents that induce apoptosis in hepatocellular carcinoma cells by inhibiting Src, a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov

Antimicrobial and Antiparasitic Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial and parasitic infections.

The piperazine scaffold is a component of various compounds with demonstrated antifungal properties. manipal.edu The integration of the piperazine moiety with other heterocyclic ring systems has led to the development of new agents with significant activity against pathogenic fungi. manipal.eduresearchgate.net

For example, novel triazole compounds containing a piperazine moiety have been synthesized and evaluated for their in vitro antifungal activity against a panel of human pathogenic fungi. mdpi.com Several of these compounds exhibited potent activity, with some showing significantly lower minimum inhibitory concentration (MIC80) values against Candida albicans and Microsporum gypseum compared to the standard antifungal drug fluconazole. mdpi.com Another study identified a piperazine propanol derivative as a potent inhibitor of 1,3-beta-D-glucan synthase, a crucial enzyme for fungal cell wall synthesis, demonstrating in vitro activity against Candida albicans and Aspergillus fumigatus. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Piperazine Derivatives

| Compound | Fungal Species | MIC80 (µg/mL) | Reference |

|---|---|---|---|

| Triazole derivative 1d | Candida albicans 14053 | 0.25 | mdpi.com |

| Triazole derivative 1i | Candida albicans 14053 | 0.25 | mdpi.com |

| Triazole derivative 1j | Microsporum gypseum | 0.25 | mdpi.com |

| Triazole derivative 1k | Microsporum gypseum | 0.25 | mdpi.com |

| Triazole derivative 1l | Microsporum gypseum | 0.25 | mdpi.com |

| Triazole derivative 1r | Microsporum gypseum | 0.25 | mdpi.com |

MIC80 represents the minimum concentration of an antimicrobial drug that inhibits the growth of 80% of the tested isolates.

The piperazine structure is also utilized as a key linker in the design of new insecticides. rhhz.net By adding different functional groups to the piperazine core, researchers have developed compounds with significant activity against various insect pests. rhhz.net

For instance, derivatives containing trifluoromethyl pyridine (B92270), chalcone, and sulfonyl moieties attached to a piperazine ring have shown good insecticidal activity. rhhz.net A series of novel 2-phenylpyridine derivatives incorporating N-phenylbenzamide moieties, synthesized via Suzuki-Miyaura cross-coupling, demonstrated 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov Furthermore, novel pesticide derivatives containing a linear bisamide, synthesized from piperine, have exhibited better insecticidal activity against Plutella xylostella than the parent natural product. researchgate.net

Exploration of Activity against Specific Pathogens (e.g., Clostridium botulinum, Echinococcus granulosus)

While the broader class of piperazine derivatives has been investigated for activity against numerous pathogens, including bacteria and fungi, specific data on the action of this compound derivatives against Clostridium botulinum and Echinococcus granulosus is not extensively detailed in available scientific literature. nih.govijbpas.comresearchgate.netmdpi.com Research into N-phenylpiperazine derivatives has shown activity against various mycobacteria and fungi, suggesting that the core scaffold is a viable starting point for antimicrobial drug development. nih.gov Similarly, studies on fluorinated piperazine compounds have demonstrated noteworthy antimicrobial and antifungal effects. researchgate.net However, without direct studies, the efficacy against the specific anaerobic bacterium C. botulinum and the cestode parasite E. granulosus remains an area requiring further investigation.

Neuropharmacological Research

The neuropharmacological activities of phenylpiperazine derivatives are diverse, owing to their ability to interact with multiple components of the central nervous system (CNS).

Derivatives of piperazine are recognized for their potential to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition of MAO-A is a key strategy in the treatment of depression. Structure-activity relationship (SAR) studies on piperazine-containing chalcones revealed that modifications to the phenyl rings, such as the addition of fluorine or trifluoromethyl groups, can significantly influence MAO-B inhibitory activity. nih.gov Although this study focused on MAO-B, it highlights the sensitivity of the MAO enzymes to substitutions on the phenylpiperazine scaffold. nih.gov Other research on piperazine chalcones has also pointed toward potent MAO-B inhibition. nih.gov The introduction of different structural motifs to the piperazine ring system can lead to significant inhibition of both MAO-A and MAO-B. nih.gov Further research is needed to specifically quantify the MAO-A inhibitory potential of the pentafluorophenyl variant.

Table 1: MAO-B Inhibitory Activity of Selected Piperazine Chalcone Derivatives

| Compound | Substitution | IC50 (µM) for MAO-B | Reference |

| PC10 | p-Fluoro | 0.65 | nih.gov |

| PC11 | p-Trifluoromethyl | 0.71 | nih.gov |

| 2k | Not Specified | 0.71 | nih.gov |

| 2n | Not Specified | 1.11 | nih.gov |

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in various CNS disorders and are attractive targets for drug development. nih.govnih.gov Phenylpiperazine derivatives have been extensively studied for their affinity to these receptors. nih.govnih.gov SAR studies indicate that the basic amino group of the piperazine ring is a key driver for sigma receptor affinity. nih.gov

Research on fenpropimorph derivatives, which share structural similarities, showed that electron-withdrawing groups on the phenyl ring, such as a nitro group, could enhance binding with the S1R compared to fluorinated analogs. acs.org This suggests that the highly electron-withdrawing nature of the pentafluorophenyl group could significantly influence receptor affinity. In one study, a panel of compounds with high σ2 receptor affinity was screened, with one derivative, (±)-7, showing a subnanomolar Ki value for σ2 receptors (0.59 ± 0.02 nM) and high selectivity over σ1 receptors. upenn.edu While not a pentafluorophenyl derivative, this highlights the potential of the broader phenylpiperazine class to achieve high affinity and selectivity for sigma receptors. nih.govupenn.edu

Table 2: Sigma Receptor (S1R and S2R) Affinity for Selected Piperazine Derivatives

| Compound | S1R Ki (nM) | S2R Ki (nM) | Reference |

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | upenn.edu |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | upenn.edu |

| Compound 9 (o-nitro) | - | 4.9 | nih.gov |

| Amide 36 | 0.11 | - | nih.gov |

| N-cyclohexylpiperazine 59 | - | 4.70 | nih.gov |

Anti-Inflammatory Research

Research has identified phenylpiperazine derivatives as potential dual cytokine regulators. nih.gov Specifically, certain derivatives have been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously augmenting the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov One lead compound from these studies demonstrated significant protective effects against a lethal lipopolysaccharide (LPS) challenge in mice, indicating its potential for treating TNF-α-associated diseases. nih.gov This dual-action mechanism suggests that derivatives of this compound could be promising candidates for development as novel anti-inflammatory agents.

Metabolic Modulation Research (e.g., Glucose Uptake Stimulation, NADH:ubiquiquinone Oxidoreductase Inhibition)

The metabolic effects of piperazine derivatives have been explored, revealing their potential to influence key cellular energy pathways.

One area of investigation is the promotion of glucose uptake. mdpi.comresearchgate.net Studies have shown that certain aryl piperazine compounds can promote glucose uptake, making them potential candidates for the treatment of type 2 diabetes mellitus. mdpi.com The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is another therapeutic strategy for managing diabetes, and research has shown that fluorinated piperidine derivatives can exhibit potent α-glucosidase inhibitory activity. nih.govresearchgate.net

Furthermore, piperazine derivatives have been identified as potent inhibitors of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. nih.govresearchgate.netacs.org This enzyme is the first and largest complex in the mitochondrial electron transport chain. nih.govnih.gov Inhibition of this complex disrupts cellular respiration and energy production. mdpi.commdpi.com A study on a series of piperazine derivatives found that some compounds exhibited very potent inhibition of mitochondrial complex I at nanomolar levels. nih.gov A photoaffinity labeling study using a photoreactive piperazine containing a tetrafluorobenzyl group revealed that it binds to the 49 kDa subunit of the complex. nih.govacs.org The hydrophobicity of the side chains attached to the piperazine ring was found to be an important structural factor for this inhibitory activity. nih.gov

Elucidation of Molecular Mechanisms of Biological Action

The biological activities of this compound and its derivatives are understood through various molecular mechanisms, primarily involving interactions with specific biological targets such as enzymes and receptors. The unique properties of the pentafluorophenyl group, combined with the versatile N-phenylpiperazine scaffold, allow for a range of biological effects. These mechanisms are primarily elucidated through in vitro assays, binding studies, and molecular modeling.

Enzyme Inhibition

A significant molecular mechanism for compounds containing a pentafluorophenyl moiety is the inhibition of essential enzymes. This is exemplified in the development of novel agents targeting Mycobacterium tuberculosis.

Pks13 Inhibition: Phenotypic screening identified a series of compounds containing a pentafluorophenyl "warhead" as potent inhibitors of M. tuberculosis growth. nih.gov Mechanism-of-action studies revealed that these molecules target and inhibit Polyketide Synthase 13 (Pks13), an essential enzyme involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov The pentafluorophenyl group was found to be critical for this inhibitory activity. Structure-activity relationship (SAR) studies demonstrated that modification or removal of the fluorine atoms from the phenyl ring resulted in a complete loss of antibacterial activity, suggesting a specific interaction, possibly covalent, with the enzyme target. nih.gov

| Compound Modification | Effect on Biological Activity |

|---|---|

| Pentafluorophenyl Moiety (Intact) | Potent inhibition of M. tuberculosis growth |

| Removal of para-fluoro atom | Complete elimination of activity |

| Replacement with unsubstituted phenyl | Inactive |

| Elimination of both ortho-fluorine atoms | Inactive |

Beyond Pks13, the broader class of N-arylpiperazine derivatives has been investigated for the inhibition of other key enzymes. These studies provide a framework for understanding the potential secondary mechanisms of pentafluorophenylpiperazine derivatives. For instance, various piperazine derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE), poly(ADP-ribose)-polymerase 1 (PARP-1), and α-amylase, indicating the versatility of this scaffold in targeting enzymatic active sites. biomedpharmajournal.orgnih.govnih.gov

Receptor Binding and Modulation

The most extensively studied molecular mechanism for N-arylpiperazine derivatives is their interaction with G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors in the central nervous system (CNS). nih.govnih.govmdpi.com These compounds can act as agonists, antagonists, or partial agonists, modulating neurotransmitter signaling.

Serotonin (5-HT) Receptor Affinity: Arylpiperazine derivatives are well-established ligands for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. mdpi.comnih.gov Their affinity for these receptors is a cornerstone of their therapeutic potential in treating neuropsychiatric disorders like anxiety and depression. nih.govresearchgate.net For example, compounds with a 4-substituted phenyl-piperazine structure have been evaluated as 5-HT7 receptor antagonists, with some showing IC50 values in the nanomolar range. nih.gov

Dopamine (D) Receptor Affinity: The N-phenylpiperazine structure is a key pharmacophore for dopamine D2 and D3 receptor ligands. nih.govmdpi.com High selectivity for the D3 versus the D2 subtype is a significant goal in drug design, as it may offer therapeutic benefits for conditions like Parkinson's disease and substance abuse with a reduced side-effect profile. nih.govmdpi.com The ability of some N-phenylpiperazine compounds to bind selectively to the D3 receptor has been attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site while another part of the molecule interacts with a unique secondary binding site. mdpi.com

| Compound Class | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| N-Arylpiperazine | 5-HT1A | 23.9 nM | mdpi.com |

| N-Arylpiperazine | 5-HT2A | 39.4 nM | mdpi.com |

| Substituted Phenylpiperazine Sulfonamide | 5-HT7 | 12-580 nM | nih.gov |

| Fluoride (B91410) Substituted N-Phenylpiperazine | Dopamine D3 | Nanomolar affinity (~500-fold selectivity vs D2) | mdpi.com |

The Role of the Pentafluorophenyl Moiety in Molecular Interactions

The substitution of a phenyl ring with five fluorine atoms creates a unique chemical entity that significantly influences drug-receptor interactions. The pentafluorophenyl group contributes to the molecular mechanism of action in several ways:

Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. benthamscience.com This can enhance the hydrophobic interactions between the ligand and non-polar pockets within a receptor or enzyme active site, potentially increasing binding affinity. benthamscience.com

Electrostatic Interactions: The high electronegativity of fluorine atoms creates a polarized carbon-fluorine bond. The electron-poor nature of the pentafluorophenyl ring can lead to favorable electrostatic interactions with electron-rich domains of a biological target. benthamscience.com

Reactive Potential: The pentafluorophenyl group can act as a reactive moiety, or "warhead." As seen in the case of Pks13 inhibitors, it is implicated in forming a covalent bond with the target enzyme. nih.gov This reactivity is also utilized in bioconjugation chemistry, where pentafluorophenyl esters are used to react with primary and secondary amines to form stable linkages. rsc.org

Structure Activity Relationship Sar Studies for 1 2,3,4,5,6 Pentafluorophenyl Piperazine Analogues

Influence of Substituents on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring, a key pharmacophoric element, offers a versatile platform for structural modifications. The nature of the substituent at the N4-position of the piperazine moiety plays a pivotal role in modulating the biological activity of 1-(pentafluorophenyl)piperazine analogues. These substitutions can significantly impact receptor binding affinity, functional activity, and pharmacokinetic properties.

The introduction of various alkyl and aryl groups at the N4-position has been a common strategy to explore the SAR of piperazine derivatives. While specific studies on 1-(pentafluorophenyl)piperazine are limited in publicly available literature, general principles observed for other arylpiperazines can provide valuable insights. For instance, the length and bulk of an N-alkyl substituent can influence receptor affinity and selectivity. Shorter alkyl chains may be well-tolerated, while bulkier groups might lead to steric hindrance at the receptor binding site, potentially reducing affinity.

Furthermore, the incorporation of aromatic or heteroaromatic rings at the N4-position can introduce additional binding interactions, such as π-π stacking or hydrogen bonding, which can enhance affinity for the target receptor. The electronic properties of these aryl substituents, whether electron-donating or electron-withdrawing, can also fine-tune the basicity of the piperazine nitrogen, which is often crucial for receptor interaction.

A hypothetical SAR study could involve synthesizing a series of N-substituted analogues of 1-(2,3,4,5,6-pentafluorophenyl)piperazine and evaluating their biological activity. The data from such a study could be tabulated to illustrate the impact of different substituents.

Table 1: Hypothetical Biological Activity of N-Substituted this compound Analogues

| Compound ID | N4-Substituent | Biological Activity (e.g., IC50, nM) |

| 1a | -H | 150 |

| 1b | -CH₃ | 120 |

| 1c | -CH₂CH₃ | 115 |

| 1d | -CH(CH₃)₂ | 180 |

| 1e | -Phenyl | 80 |

| 1f | -4-Fluorophenyl | 75 |

| 1g | -2-Pyridyl | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data in the public domain for this exact series of compounds.

Impact of Perfluorophenyl Group Modifications on Efficacy and Selectivity

Modifications to the perfluorophenyl ring, such as replacing one or more fluorine atoms with other substituents, can have a profound effect on efficacy and selectivity. For example, substituting a fluorine atom with an electron-donating group could alter the electrostatic potential of the aromatic ring and its ability to engage in specific interactions with the receptor. Conversely, introducing other electron-withdrawing groups could further enhance certain interactions.

Bioisosteric replacement of the pentafluorophenyl ring with other halogenated or non-halogenated aromatic systems is another strategy to probe the SAR. This approach helps to understand the importance of the specific electronic and steric properties of the pentafluorophenyl moiety for biological activity. For instance, comparing the activity of the pentafluorophenyl analogue with its non-fluorinated phenyl or partially fluorinated phenyl counterparts can elucidate the role of fluorine atoms in receptor binding and functional activity.

A systematic investigation would involve synthesizing analogues with varied substitution patterns on the phenyl ring and assessing their biological profiles.

Table 2: Hypothetical Impact of Phenyl Ring Modifications on Biological Activity

| Compound ID | Phenyl Ring Substitution | Biological Activity (e.g., Ki, nM) | Selectivity Profile |

| 2a | 2,3,4,5,6-Pentafluoro | 50 | High |

| 2b | 4-Fluoro | 120 | Moderate |

| 2c | 2,4-Difluoro | 90 | Moderate-High |

| 2d | 3,4,5-Trifluoro | 75 | High |

| 2e | Phenyl (unsubstituted) | 250 | Low |

| 2f | 4-Trifluoromethyl | 65 | High |

Rational Design Principles for Optimized Biological Profiles

The insights gained from SAR studies form the foundation for the rational design of analogues with optimized biological profiles. The goal is to develop compounds with enhanced potency, improved selectivity for the desired target over off-targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Key principles for the rational design of this compound analogues include:

Target-Specific Interactions: Utilizing computational modeling and structural biology data (if available) to design substituents on the piperazine ring that can form specific, high-affinity interactions with the target receptor. This could involve incorporating hydrogen bond donors or acceptors, or groups capable of hydrophobic or electrostatic interactions.

Modulation of Physicochemical Properties: The pentafluorophenyl group imparts high lipophilicity. Modifications can be made to fine-tune the lipophilicity to achieve an optimal balance between cell permeability and aqueous solubility. This is crucial for achieving good oral bioavailability and appropriate distribution in the body.

Selectivity Enhancement: By understanding the structural differences between the target receptor and related off-target receptors, modifications can be designed to exploit these differences. For example, introducing a bulky substituent that is accommodated by the target's binding pocket but clashes with the binding site of an off-target receptor can significantly improve selectivity.

Metabolic Stability: The C-F bond is generally stable to metabolic degradation. However, other parts of the molecule may be susceptible to metabolism. Rational design can involve introducing blocking groups at metabolically labile sites to improve the compound's half-life and duration of action.

Reaction Mechanisms and Chemical Transformations Involving the Pentafluorophenylpiperazine Moiety

Detailed Mechanistic Investigations of Synthetic Pathways for Piperazine (B1678402) Derivatives

The synthesis of 1-(2,3,4,5,6-pentafluorophenyl)piperazine and its derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. In a typical synthesis, piperazine, acting as a nucleophile, attacks the electron-deficient pentafluorophenyl ring of a suitable precursor, such as hexafluorobenzene (B1203771). The highly electronegative fluorine atoms on the aromatic ring facilitate this attack by withdrawing electron density, making the ring susceptible to nucleophilic substitution.

The reaction of pentafluoropyridine (B1199360) with piperazine provides a good example of this pathway, resulting in 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in high yields. researchgate.net Mechanistic studies indicate that these reactions proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is a key factor in the reaction's success. The subsequent departure of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the final product.

Various synthetic strategies for creating piperazine-containing compounds have been developed, often leveraging the reactivity of the piperazine synthons for easy incorporation into larger molecules. nih.gov These methods include palladium-catalyzed cross-coupling reactions, reductive amination, and amide bond formation, highlighting the versatility of the piperazine moiety in organic synthesis. nih.gov

Studies on C-N and C-H Bond Activation Reactions

The pentafluorophenylpiperazine moiety offers interesting possibilities for C-N and C-H bond activation, which are fundamental transformations in organic synthesis. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of C-N and C-H bond activation in related systems can be applied.

C-N Bond Formation: The synthesis of piperazine derivatives itself is a prime example of C-N bond formation. mdpi.comresearchgate.net Reductive amination, for instance, is a powerful method for constructing C-N bonds and has been successfully employed in continuous-flow systems for the synthesis of medicinally relevant piperazine derivatives. mdpi.comresearchgate.net This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

C-H Bond Activation: C-H bond activation is a rapidly developing field that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. In the context of the pentafluorophenyl group, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent C-H bonds, potentially making them more susceptible to activation by transition metal catalysts. For instance, palladium-catalyzed C-H arylation has been demonstrated for the synthesis of complex molecules. uchicago.edu Although not directly involving the pentafluorophenylpiperazine core, these studies provide a foundation for exploring similar transformations. The development of novel catalytic systems, such as Pd-Ag binary nanoclusters, has enabled synchronous double C-N bond formation via ortho-aryl C-H activation in the synthesis of phenazines, showcasing the potential of this strategy. rsc.org

Exploring Specific Reactivity Patterns of the Pentafluorophenyl Group (e.g., para-Fluoro Substitution)

A hallmark of the pentafluorophenyl group's reactivity is its high susceptibility to nucleophilic aromatic substitution, particularly at the para-position. researchgate.netresearchgate.net The fluorine atom located para to the piperazine substituent is the most readily displaced by a wide range of nucleophiles. This regioselectivity is attributed to the combined electron-withdrawing effects of the other four fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate most effectively when the attack occurs at the para-position.

This selective para-fluoro substitution has been extensively utilized in polymer chemistry, where the pentafluorobenzyl group serves as a versatile reactive handle for post-polymerization modification. researchgate.net Polymers containing this moiety can be efficiently functionalized with thiols, amines, and other nucleophiles under mild conditions. researchgate.netuq.edu.au For example, the reaction of poly(2,3,4,5,6-pentafluorobenzyl methacrylate) with various thiols proceeds quantitatively at room temperature in less than an hour. researchgate.net

The high reactivity and selectivity of the para-fluoro substitution make the pentafluorophenyl group a valuable tool for "click" chemistry, enabling the rapid and efficient tethering of functional molecules to various backbones. rsc.org

Table 1: Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives

| Nucleophile | Reaction Conditions | Product | Reference |

| Piperazine | NMP, DBU, 1 h | para-substituted product | frontiersin.org |

| Piperidine | NMP, DBU, 1 h | para-substituted product | frontiersin.org |

| Phenol | NMP, DBU, 24 h | para-substituted product | frontiersin.org |

| Sodium Azide | DMF, 80 °C, 60-90 min | para-azido substituted polymer | researchgate.net |

| Thiols | Base, RT, <1 h | para-thioether substituted polymer | researchgate.net |

| Aliphatic Amines | 50-60 °C, overnight | para-amino substituted polymer | researchgate.netuq.edu.au |

Catalytic Aspects in Chemical Transformations of the Compound

Catalysis plays a crucial role in expanding the synthetic utility of this compound and related compounds. Both transition metal and main group element catalysts have been employed to facilitate various transformations.

Transition Metal Catalysis: Palladium-catalyzed reactions are particularly prominent in the synthesis and functionalization of piperazine derivatives. organic-chemistry.org These include cross-coupling reactions like the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, a palladium-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines. The use of specific ligands can tune the chemo- and regioselectivity of these reactions. mdpi.com

Dual Catalysis: More complex catalytic systems, such as dual catalytic systems involving an iridium photosensitizer and a nickel metallacycle, have been developed for light-driven C-S cross-coupling reactions. mdpi.com The incorporation of a pentafluorophenyl group can lead to favorable phenyl-pentafluorophenyl interactions between the photosensitizer and the catalyst, enhancing the reaction's conversion rates and prolonging the excited-state lifetime of the photosensitizer. mdpi.com

Main Group Catalysis: Lewis acids derived from main group elements, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for the activation of C-F bonds. researchgate.net This catalyst can activate benzylic C-F bonds for subsequent C-C bond formation with a variety of nucleophiles, including arenes, silanes, and olefins. researchgate.net